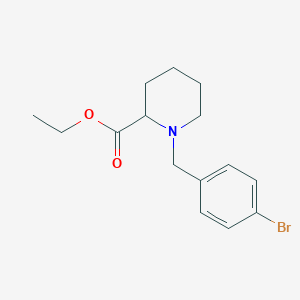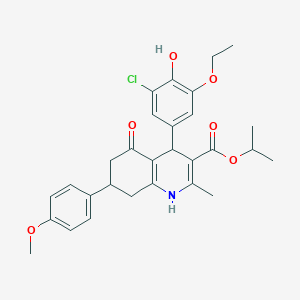![molecular formula C21H19FN2O3S B4921289 N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4921289.png)
N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that belongs to the class of sulfonamide compounds. It is widely used in scientific research applications, particularly in the field of medicinal chemistry. Additionally, this paper will discuss future directions for further research on N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide.
作用机制
The mechanism of action of N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide involves the inhibition of specific enzymes and signaling pathways. The compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH balance and ion transport. Additionally, it has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix components. Furthermore, it has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has several biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases, including cancer and diabetes. Additionally, it has been shown to exhibit potent inhibitory activity against specific enzymes, which may have implications for the treatment of various diseases.
实验室实验的优点和局限性
The use of N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide in lab experiments has several advantages and limitations. One advantage is that the compound has been extensively studied for its potential as a therapeutic agent, making it a promising candidate for further research. Additionally, the synthesis method is efficient and cost-effective, making it accessible to researchers. However, one limitation is that the compound may exhibit toxicity at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for further research on N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. Additionally, further research is needed to elucidate the specific mechanisms of action of the compound, particularly with regard to its inhibitory activity against specific enzymes. Furthermore, future research could investigate the potential of the compound to be used in combination with other therapeutic agents to enhance its efficacy.
合成方法
The synthesis of N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide involves the reaction of 3-fluoroaniline, 4-methylbenzoic acid, and 2-methylphenylamine in the presence of a coupling reagent. The reaction is carried out under suitable conditions, and the resulting product is purified by column chromatography. The yield of the product is typically high, making the synthesis method efficient and cost-effective.
科学研究应用
N-(3-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide has several scientific research applications, particularly in the field of medicinal chemistry. It has been extensively studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and inflammation. The compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, matrix metalloproteinases, and histone deacetylases. Additionally, it has been shown to possess anti-inflammatory and antioxidant properties.
属性
IUPAC Name |
N-(3-fluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O3S/c1-14-6-3-4-9-19(14)24-28(26,27)20-12-16(11-10-15(20)2)21(25)23-18-8-5-7-17(22)13-18/h3-13,24H,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLBNLMUHMXGKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)F)S(=O)(=O)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4921223.png)

![1-[3-(4-tert-butyl-2-methylphenoxy)propyl]-4-methylpiperazine](/img/structure/B4921251.png)
![1-[(4-methoxy-1-naphthyl)methyl]pyrrolidine](/img/structure/B4921255.png)
![2-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B4921258.png)
![1-[(2-isopropyl-5-nitrophenyl)sulfonyl]azepane](/img/structure/B4921262.png)
![2-(1-cyclohexen-1-yl)-N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]acetamide](/img/structure/B4921268.png)


![2-methoxy-N'-{2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4921280.png)
![N-{[2-(4-methyl-1,4-diazepan-1-yl)-3-pyridinyl]methyl}-2-(methylthio)nicotinamide](/img/structure/B4921293.png)
![5-{5-chloro-2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921308.png)

![N-{[(4-bromophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4921317.png)